Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety, a methoxyphenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are relatively stable and environmentally benign.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
5-Bromopyridine-3-carboxylic acid: This compound shares the bromopyridine moiety but lacks the cyclohexene and methoxyphenyl groups.
Ethyl 3-[(5-bromopyridin-2-yl)amino]butanoate: Similar in structure but with a different carbon backbone, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H21BrN2O4 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 4-[(5-bromopyridin-2-yl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-28-21(26)20-17(13-5-4-6-16(9-13)27-2)10-15(11-18(20)25)24-19-8-7-14(22)12-23-19/h4-9,11-12,17,20H,3,10H2,1-2H3,(H,23,24) |
InChI Key |
XIPYCTKLEHZMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=NC=C(C=C2)Br)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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